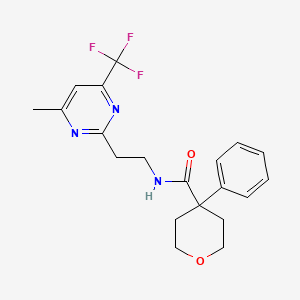

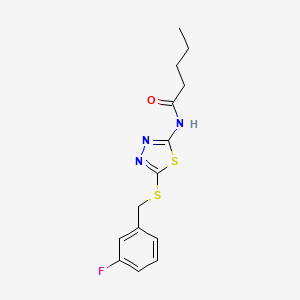

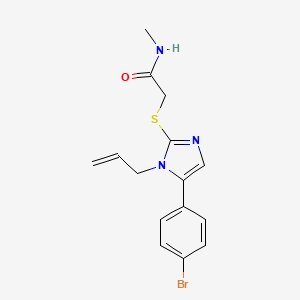

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a pyrimidine derivative . Pyrimidine and its derivatives have received much interest due to their diverse biological potential .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

Pyrimidine derivatives have been found to exhibit various biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities . These activities are often attributed to the pyrimidine ring and its derivatives .科学的研究の応用

Synthesis and Biological Evaluation

A study described the synthesis of novel pyrazolopyrimidines derivatives, including compounds similar to the one , evaluating their anticancer and anti-5-lipoxygenase activities. The structural modifications were discussed in the context of the structure-activity relationship (SAR) (Rahmouni et al., 2016).

NF-kappaB and AP-1 Gene Expression Inhibition

Another study conducted structure-activity relationship studies on similar pyrimidine derivatives, focusing on inhibiting NF-kappaB and AP-1 transcription factors. This involved varying substitutions on the pyrimidine ring to understand their impact on activity and potential oral bioavailability (Palanki et al., 2000).

Antimicrobial Activity

A study highlighted the use of pentafluorophenylammonium triflate (PFPAT) in synthesizing chromeno[2,3-d]pyrimidinone derivatives. These compounds, related to the queried compound, demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).

Synthesis Methods

There are multiple studies documenting different synthesis methods for pyrazolo[3,4-d]pyrimidin-4-ones and related compounds. These methods vary in terms of catalysts used, reaction conditions, and starting materials, highlighting the chemical versatility of these compounds (Miyashita et al., 1990; Tavakoli-Hoseini et al., 2011).

Antifungal Activity

N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, closely related to the compound , were synthesized and demonstrated moderate antifungal activities against several phytopathogenic fungi, which was comparable or superior to commercial fungicides (Wu et al., 2012).

Antibacterial Activity

Research on 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, structurally related to the queried compound, explored their antibacterial activity and DNA-gyrase inhibition. This study provided valuable insights into the relationship between molecular structure and antibacterial potency (Domagala et al., 1988).

作用機序

Target of Action

Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s worth noting that similar compounds have shown promising results in inhibiting nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O2/c1-14-13-16(20(21,22)23)26-17(25-14)7-10-24-18(27)19(8-11-28-12-9-19)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRWJRXDHFPSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diisopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2689602.png)

![(3Ar,6aR)-2-phenylmethoxycarbonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2689605.png)

![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2689609.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile](/img/structure/B2689611.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2689612.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2689616.png)